molecular formula C18H18N4OS3 B11228809 2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11228809
M. Wt: 402.6 g/mol
InChI Key: GHJPRQRQNXBWLQ-UHFFFAOYSA-N
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Description

2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound featuring a combination of thiazole, thiophene, and pyridazine rings. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds .

Preparation Methods

The synthesis of 2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves multiple steps, typically starting with the formation of the thiazole and thiophene rings. These rings are then linked to the pyridazine moiety through a series of reactions involving sulfur and nitrogen atoms.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The thiazole and thiophene rings can interact with the active sites of enzymes, inhibiting their activity. The pyridazine ring can interact with receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include those containing thiazole, thiophene, and pyridazine rings, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug

Compared to these compounds, 2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of three different heterocyclic rings, which may confer unique biological activities and chemical properties .

Properties

Molecular Formula

C18H18N4OS3

Molecular Weight

402.6 g/mol

IUPAC Name

2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C18H18N4OS3/c1-12-17(26-18(19-12)14-5-4-10-24-14)13-6-7-15(21-20-13)25-11-16(23)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3

InChI Key

GHJPRQRQNXBWLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)N4CCCC4

Origin of Product

United States

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